Bicyclo[1.1.1]pentane-1-thiol

Catalog No.
S2883453
CAS No.
754149-00-3
M.F
C5H8S
M. Wt
100.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[1.1.1]pentane-1-thiol

CAS Number

754149-00-3

Product Name

Bicyclo[1.1.1]pentane-1-thiol

IUPAC Name

bicyclo[1.1.1]pentane-1-thiol

Molecular Formula

C5H8S

Molecular Weight

100.18

InChI

InChI=1S/C5H8S/c6-5-1-4(2-5)3-5/h4,6H,1-3H2

InChI Key

MNIXWZWNWJVBPO-UHFFFAOYSA-N

SMILES

C1C2CC1(C2)S

Solubility

not available

Bicyclo[1.1.1]pentane-1-thiol is a sulfur-containing derivative of bicyclo[1.1.1]pentane, characterized by the presence of a thiol (-SH) group attached to one of its carbon atoms. This compound is part of a broader class of bicyclic compounds known for their unique three-dimensional structure and strained ring systems, which contribute to their interesting chemical properties and potential biological activities.

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, making it a highly strained molecule. The introduction of a thiol group enhances its reactivity and opens avenues for various chemical transformations, particularly in the context of medicinal chemistry where such modifications can improve the pharmacological profiles of drug candidates.

Due to the reactivity of the thiol group. Notably, it can undergo:

  • Radical Reactions: Thiols readily react with [1.1.1]propellane to form sulfur-substituted bicyclo[1.1.1]pentanes through radical mechanisms . The reaction typically involves the reversible addition of a thiyl radical to the bicyclo[1.1.1]pentyl radical.
  • Electrophilic Substitution: The thiol group can also act as a nucleophile in electrophilic aromatic substitution reactions, allowing for further functionalization of the bicyclic core.
  • Oxidation Reactions: Bicyclo[1.1.1]pentane-1-thiol can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions, which can be useful for modifying its biological activity.

The biological activity of bicyclo[1.1.1]pentane-1-thiol derivatives is an area of active research, particularly due to their potential as bioisosteres for traditional aromatic compounds such as para-substituted phenyl rings and tert-butyl groups . These compounds have been shown to improve:

  • Potency: Modifications to existing drug scaffolds can enhance their binding affinity to biological targets.
  • Metabolic Stability: The unique structure may confer resistance to metabolic degradation, prolonging the compound's action in biological systems.
  • Water Solubility: The introduction of polar functional groups like thiols can improve solubility in aqueous environments, facilitating drug formulation and delivery.

Several methods have been developed for synthesizing bicyclo[1.1.1]pentane-1-thiol:

  • Direct Reaction with Thiols: One common approach involves the radical addition of thiols to [1.1.1]propellane under controlled conditions . This method has been optimized for scalability and efficiency without requiring stringent exclusion of air or moisture.
  • Iodo-Sulfenylation: Electrophilic activation methods have been employed to enhance the reactivity of [1.1.1]propellane towards heterocyclic thiols, leading to higher yields of sulfur-substituted products .
  • Photochemical Methods: Recent advancements include light-enabled reactions that allow for the synthesis of bicyclo[1.1.1]pentanes in large quantities using alkyl iodides and propellane without additional catalysts .

Bicyclo[1.1.1]pentane-1-thiol and its derivatives are being explored for various applications:

  • Drug Design: As bioisosteres, they are used to create novel pharmaceuticals with improved efficacy and safety profiles.
  • Material Science: Their unique structural properties make them candidates for developing new materials with specific mechanical or thermal properties.
  • Chemical Synthesis: They serve as intermediates in synthesizing more complex organic molecules due to their ability to undergo diverse chemical transformations.

Interaction studies involving bicyclo[1.1.1]pentane-1-thiol focus on understanding how these compounds interact with biological macromolecules such as proteins and nucleic acids:

  • Binding Studies: Techniques like surface plasmon resonance and isothermal titration calorimetry are used to assess binding affinities between bicyclic compounds and target proteins.
  • Mechanistic Studies: Investigating how structural modifications influence interaction profiles helps in optimizing lead compounds for drug development.

Bicyclo[1.1.1]pentane-1-thiol shares structural similarities with several other bicyclic compounds, which include:

Compound NameStructural FeaturesUnique Characteristics
Bicyclo[2.2.2]octaneFour carbon atoms forming two bridged ringsMore stable than bicyclo[1.1.1]pentanes; used in polymers
Bicyclo[3.3.0]octaneThree carbon atoms forming a larger bridgeLess strained; often used in organic synthesis
Bicyclo[2.2.0]hexaneTwo fused cyclopropanesSmaller size; different reactivity patterns

Bicyclo[1.1.1]pentane-1-thiol is unique due to its high strain energy and the presence of a thiol group, which enhances its reactivity compared to other bicyclic compounds that may lack such functionalization or exhibit greater stability.

Thiol Addition to [1.1.1]Propellane

The synthesis of bicyclo[1.1.1]pentane-1-thiol represents a fundamental approach in the construction of sulfur-substituted bicyclo[1.1.1]pentane derivatives through direct thiol addition to [1.1.1]propellane [5]. This methodology exploits the exceptional strain-release reactivity of the interbridgehead carbon-carbon bond in [1.1.1]propellane, which serves as the primary precursor for bicyclo[1.1.1]pentane synthesis [2]. The reaction proceeds through a highly efficient radical chain process that demonstrates remarkable functional group tolerance and provides access to valuable sulfur-containing bicyclo[1.1.1]pentane building blocks [9].

Radical Chain Process Mechanisms

The thiol addition to [1.1.1]propellane proceeds through a well-established radical chain mechanism that has been extensively investigated through deuterium labeling experiments and computational studies [5] [9]. The mechanism involves several key steps that collectively facilitate the clean conversion of [1.1.1]propellane to the corresponding bicyclo[1.1.1]pentane-1-thiol derivatives.

The initiation step involves the generation of thiyl radicals from the parent thiol compound [5]. These thiyl radicals then attack the highly strained central carbon-carbon bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical intermediate [9]. The critical propagation step involves hydrogen atom transfer from another thiol molecule to the bicyclo[1.1.1]pentyl radical, regenerating the thiyl radical and completing the catalytic cycle [32].

Deuterium labeling experiments using deuterated thiophenol have provided crucial mechanistic insights [9]. When deuterated thiophenol was employed in the reaction with [1.1.1]propellane, the resulting product showed an 85% decrease in the bridgehead proton signal, confirming the expected opening of the central carbon-carbon bond [9]. Furthermore, competitive reactions between deuterated and non-deuterated thiols demonstrated the formation of cross-labeled products, supporting the proposed radical intermediate mechanism [9].

Mechanistic StepProcess DescriptionKey Evidence
InitiationThiyl radical generationRoom temperature reactivity [9]
PropagationRadical addition to propellaneDeuterium labeling studies [9]
Hydrogen TransferRadical quenching by thiolCross-labeling experiments [9]
TerminationProduct formation85% deuterium incorporation [9]

The reaction pathway involves the reversible addition of thiyl radicals to [1.1.1]propellane followed by hydrogen atom transfer to the resulting bicyclo[1.1.1]pentyl radical [2] [10]. This mechanism accounts for the high efficiency and clean reaction profile observed in thiol addition reactions, which typically proceed to completion within 15 minutes at room temperature [9].

Functional Group Tolerance

The thiol addition to [1.1.1]propellane demonstrates exceptional functional group tolerance, enabling the incorporation of diverse chemical functionalities into the bicyclo[1.1.1]pentane framework [5] [9]. This broad compatibility makes the methodology particularly valuable for medicinal chemistry applications and the synthesis of complex molecular architectures.

Aromatic thiols bearing various substituents have been successfully employed in the reaction [9]. Monohalogenated aromatic thiols, including those containing fluorine, chlorine, bromine, and iodine substituents, afford the desired bicyclo[1.1.1]pentane products in moderate to excellent yields ranging from 45% to 90% [9]. Notably, halide functionalities remain intact throughout the reaction, providing handles for subsequent chemical transformations [9].

Hydroxyl and methoxy-substituted aromatic thiols are well-tolerated in the reaction system [9]. These electron-donating groups do not interfere with the radical chain process and allow for the preparation of bicyclo[1.1.1]pentane derivatives containing polar functional groups that can enhance solubility and bioactivity [9]. Carboxylic acid-containing thiols also participate effectively in the reaction, demonstrating the compatibility of the methodology with acidic functional groups [9].

Functional GroupTolerance LevelYield RangeReference
Halogens (F, Cl, Br, I)Excellent45-90% [9]
Hydroxyl groupsGood60-85% [9]
Methoxy groupsExcellent70-90% [9]
Carboxylic acidsGood55-75% [9]
Amino groupsModerate40-65% [9]
Nitro groupsModerate35-60% [9]

Amino and nitro-substituted thiols present more challenging substrates but can still be successfully employed in the reaction [9]. These electron-withdrawing and electron-donating groups may destabilize the resulting bicyclo[1.1.1]pentane products, leading to somewhat lower yields compared to other functional groups [9]. However, the ability to incorporate these functionalities expands the chemical space accessible through this methodology [9].

Aliphatic thiols, including both primary and secondary alkyl thiols, demonstrate excellent reactivity in the addition reaction [9]. The methodology accommodates various alkyl chain lengths and branching patterns, providing access to bicyclo[1.1.1]pentane derivatives with diverse lipophilicity profiles [9]. Protected cysteine derivatives have been successfully employed, demonstrating the potential for peptide modification applications [5] [9].

Regioselectivity Considerations

The regioselectivity of thiol addition to [1.1.1]propellane is inherently controlled by the symmetry of the propellane structure and the mechanism of the reaction [5] [9]. Due to the C2v symmetry of [1.1.1]propellane, the initial radical addition can occur at either of the two equivalent bridgehead positions, leading to the formation of the same bicyclo[1.1.1]pentyl radical intermediate [9].

The regioselectivity becomes relevant when considering the relative positions of functional groups in substituted thiols [9]. Ortho and para-substituted aromatic thiols generally show higher reactivity and better yields compared to meta-substituted analogs, reflecting the electronic influence of substituents on the thiyl radical reactivity [9]. This pattern suggests that electron-donating substituents in ortho and para positions can stabilize the thiyl radical and facilitate the addition process [9].

For heterocyclic thiols, regioselectivity considerations become more complex due to the presence of additional heteroatoms and the potential for tautomerization [2] [10]. Many heterocyclic thiols exist predominantly in their thione tautomeric form, which reduces the effective concentration of the reactive thiol tautomer and can impact the overall reaction efficiency [10]. This phenomenon has led to the development of alternative approaches using electrophilic activation strategies [2] [10].

Photochemical Synthesis Approaches

Photochemical methodologies have emerged as powerful tools for the synthesis of bicyclo[1.1.1]pentane-1-thiol and related derivatives, offering unique advantages in terms of reaction conditions, selectivity, and scalability [1] [3] [11]. These approaches leverage the photochemical activation of various substrates to generate reactive intermediates that can engage with [1.1.1]propellane in productive transformations.

UV-Mediated Reactions

Ultraviolet-mediated photochemical reactions have been extensively developed for the synthesis of bicyclo[1.1.1]pentane derivatives, including sulfur-containing variants [1] [14] [15]. The use of UV irradiation, particularly at 365 nanometers, has proven highly effective for promoting strain-release reactions of [1.1.1]propellane with various substrates [1] [22].

The photochemical addition of diacetyl to [1.1.1]propellane under 365-nanometer irradiation represents a foundational methodology that has been scaled to kilogram quantities [1] [22]. This reaction proceeds smoothly at room temperature without the need for mercury lamps or specialized quartz glassware, making it highly practical for large-scale applications [1] [22]. The resulting diketone intermediates can be subsequently functionalized to introduce thiol groups through various chemical transformations [1].

Flow photochemistry has revolutionized the scalability of UV-mediated reactions involving [1.1.1]propellane [1] [15] [18]. The continuous flow approach allows for precise control of residence time, temperature, and irradiation conditions, leading to improved reproducibility and throughput [1] [18]. Using a fluorinated ethylene propylene tubing system with 365-nanometer light-emitting diode irradiation, researchers have successfully processed multi-liter volumes of reaction mixtures with excellent conversion rates [1] [22].

UV WavelengthReaction TypeScale AchievedConversion RateReference
365 nmDiacetyl addition1 kg/day>90% [1] [22]
365 nmAlkyl halide additionGram scale85-95% [3]
365 nmRadical generationMulti-gram80-90% [15]

The mechanism of UV-mediated reactions typically involves the direct photolysis of substrate molecules to generate reactive radical intermediates [12] [15]. These radicals can then engage with the strained carbon-carbon bond of [1.1.1]propellane through addition reactions that release the inherent ring strain [12] [15]. The photochemical approach offers the advantage of mild reaction conditions and the ability to generate radicals without the need for traditional radical initiators [15].

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a transformative approach for the synthesis of bicyclo[1.1.1]pentane derivatives, offering superior functional group tolerance and operational simplicity compared to traditional UV-mediated reactions [11] [12] [13] [16]. This methodology employs photocatalysts that can absorb visible light and facilitate single-electron transfer processes to generate reactive intermediates.

The photoredox approach to bicyclo[1.1.1]pentane synthesis typically involves the use of iridium or ruthenium-based photocatalysts that can be activated by blue light-emitting diodes [11] [13] [16]. These catalysts enable the generation of radical intermediates from organic halides, aldehydes, and other suitable substrates through single-electron transfer mechanisms [16]. The resulting radicals can then add to [1.1.1]propellane to form bicyclo[1.1.1]pentyl radicals, which are subsequently functionalized to generate the desired products [16].

One particularly notable application involves the three-component coupling of [1.1.1]propellane with aldehydes and thiols under photoredox conditions [32]. This methodology combines photoredox catalysis with organocatalysis to achieve enantioselective synthesis of alpha-chiral bicyclo[1.1.1]pentane derivatives [32]. The reaction proceeds through the formation of an alpha-iminyl radical cation intermediate, which adds to [1.1.1]propellane to generate a bicyclo[1.1.1]pentyl radical [32]. Subsequent hydrogen atom transfer from a thiol catalyst completes the transformation and provides access to valuable chiral bicyclo[1.1.1]pentane building blocks [32].

The visible light photoredox methodology demonstrates exceptional functional group tolerance and can accommodate a wide range of structural motifs [11] [13] [16]. Substrates containing alkene acceptors enable the construction of polycyclic bicyclo[1.1.1]pentane products through atom transfer radical cyclization cascades [16]. The mild reaction conditions and operational simplicity make this approach particularly attractive for late-stage functionalization of complex molecules [16].

Photoredox SystemLight SourceSubstrate ScopeYield RangeReference
Iridium catalystBlue LEDAlkyl halides70-95% [16]
Dual catalysis390 nm LEDAldehydes/thiols60-90% [32]
Metal-freeVisible lightHeterocycles/disulfides55-85% [31]

Flow Chemistry Applications for Scalable Production

Flow chemistry has become an indispensable tool for the scalable production of bicyclo[1.1.1]pentane-1-thiol and related derivatives, offering significant advantages in terms of process control, safety, and throughput [4] [17] [18] [19]. The continuous flow approach addresses many of the challenges associated with traditional batch processing of [1.1.1]propellane, including its volatility, thermal instability, and the need for precise stoichiometric control.

Continuous Flow Reactor Design

The design of continuous flow reactors for bicyclo[1.1.1]pentane synthesis requires careful consideration of several key factors, including mixing efficiency, residence time distribution, temperature control, and photochemical irradiation when applicable [4] [18] [19]. Modern flow reactor systems employ sophisticated engineering solutions to optimize these parameters and achieve consistent, high-quality product formation.

Tubular reactor designs have proven particularly effective for [1.1.1]propellane chemistry due to their excellent heat and mass transfer characteristics [19]. These systems typically feature internal diameters ranging from 0.5 to 2.0 centimeters and can accommodate flow rates from milliliters per minute to liters per hour depending on the scale requirements [1] [18]. The use of fluorinated ethylene propylene tubing provides excellent chemical compatibility with [1.1.1]propellane and its derivatives while maintaining optical transparency for photochemical applications [1] [22].

For photochemical reactions, specialized flow reactor designs incorporate light-emitting diode arrays positioned around the reactor tubing to ensure uniform irradiation [1] [18] [22]. These systems can achieve irradiation intensities up to 80% of nominal LED power while maintaining precise temperature control through integrated cooling systems [1] [22]. The combination of continuous flow and photochemical activation enables throughputs of up to 8.5 millimoles per hour for [1.1.1]propellane-based transformations [4] [18].

Reactor ParameterTypical RangeOptimization TargetReference
Internal diameter0.5-2.0 cmMixing efficiency [18] [19]
Flow rate10-100 mL/minResidence time [1] [18]
Temperature0-40°CThermal stability [4] [19]
LED power50-80% nominalPhotochemical yield [1] [22]

Microreactor technology has also been successfully applied to bicyclo[1.1.1]pentane synthesis, offering enhanced mixing performance and improved safety profiles [20] [21]. These systems feature characteristic dimensions in the micrometer range and can achieve extremely rapid mixing times, which is particularly beneficial for fast reactions involving [1.1.1]propellane [21]. The reduced reactor volumes also minimize the inventory of reactive materials, addressing safety concerns associated with the handling of strained ring systems [20].

Process Optimization Parameters

The optimization of flow chemistry processes for bicyclo[1.1.1]pentane-1-thiol synthesis involves the systematic evaluation of multiple interdependent parameters that collectively determine reaction efficiency, selectivity, and product quality [20] [21]. Advanced process optimization strategies, including machine learning approaches, have been successfully applied to identify optimal operating conditions [20] [21].

Temperature control represents a critical parameter in flow chemistry applications for [1.1.1]propellane chemistry [4] [19] [20]. The optimal temperature range typically falls between 0 and 40 degrees Celsius, balancing reaction rate considerations with the thermal stability of [1.1.1]propellane [4] [19]. Lower temperatures favor [1.1.1]propellane stability but may reduce reaction rates, while higher temperatures can lead to decomposition and side product formation [19].

Residence time optimization requires careful consideration of reaction kinetics and the potential for side reactions [18] [20] [21]. Most [1.1.1]propellane addition reactions are extremely fast, with typical residence times ranging from 5 to 30 minutes depending on the specific transformation [15] [18]. Shorter residence times minimize the risk of side reactions but may lead to incomplete conversion, while longer residence times can promote oligomerization and other undesired pathways [21].

Stoichiometric optimization involves balancing the concentrations of [1.1.1]propellane and reaction partners to maximize conversion while minimizing waste [4] [18] [19]. Machine learning algorithms have been successfully employed to identify optimal stoichiometric ratios, particularly for complex multicomponent reactions [20] [21]. These approaches can simultaneously optimize multiple objectives, such as yield and impurity levels, leading to more efficient and sustainable processes [20] [21].

ParameterOptimal RangeImpact on YieldOptimization MethodReference
Temperature20-35°C±15%DOE/ML [20] [21]
Residence time10-25 min±20%Kinetic modeling [18] [21]
Stoichiometry1.1-1.5 equiv±10%Machine learning [20] [21]
Flow rate20-50 mL/min±5%Process optimization [18] [20]

Large-Scale Synthesis Methodologies

The development of large-scale synthesis methodologies for bicyclo[1.1.1]pentane-1-thiol and related derivatives has become increasingly important as these compounds gain prominence in pharmaceutical applications [1] [22] [23] [25]. Industrial-scale synthesis requires robust, cost-effective processes that can deliver multi-kilogram quantities of product with consistent quality and acceptable environmental profiles.

The most successful large-scale approach involves the photochemical addition of diacetyl to [1.1.1]propellane followed by subsequent functionalization to introduce thiol groups [1] [22]. This methodology has been demonstrated on kilogram scale, with the production of approximately one kilogram of diketone intermediate achievable within a single day using continuous flow photochemistry [1] [22]. The process employs 365-nanometer light-emitting diode irradiation and standard chemical glassware, eliminating the need for specialized quartz equipment or mercury lamps [1] [22].

The scale-up process begins with the preparation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using established procedures [1] [22]. The propellane can be prepared in multi-molar quantities and stored as solutions in diethyl ether under argon atmosphere for several weeks [1] [22]. Titration with thiophenol provides a reliable method for determining propellane concentration, with typical solutions maintaining 80% of their initial concentration after one month of storage at minus 40 degrees Celsius [1] [22].

The key photochemical transformation is conducted using a continuous flow reactor with a total volume of 9 liters, processed over 6 hours to yield approximately 821 grams of diketone product in 94% yield [1] [22]. The reaction mixture flows through fluorinated ethylene propylene tubing with a 0.5-centimeter internal diameter at a flow rate of 30 milliliters per minute [1] [22]. Light-emitting diode irradiation at 365 nanometers with 80% nominal power provides sufficient energy for complete conversion [1] [22].

Scale ParameterDemonstration ScaleProduction CapacityEfficiency MetricReference
Propellane preparation2.7 molMulti-molar78% yield [1] [22]
Photochemical reaction9 L total volume1 kg/day94% conversion [1] [22]
Flow processing6 h duration137 g/hContinuous operation [1] [22]

Subsequent conversion of the diketone intermediate to the target diacid is accomplished through haloform reaction in batch mode [1] [22]. This transformation can be conducted on 250-gram scale using standard laboratory equipment, yielding 115-133 grams of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid depending on the batch [1] [22]. The process has been repeated four times to generate approximately 500 grams of diacid, demonstrating the reproducibility and scalability of the methodology [1] [22].

Alternative large-scale approaches have focused on the development of bench-stable bicyclo[1.1.1]pentane precursors that circumvent the need for [1.1.1]propellane handling [6] [23] [25]. The synthesis of sodium bicyclo[1.1.1]pentanesulfinate represents one such approach, providing a stable crystalline solid that can be obtained in multigram quantities without chromatographic purification [6]. This building block enables access to bicyclo[1.1.1]pentane sulfones and sulfonamides through established synthetic transformations [6].

Alternative Synthetic Routes and Precursors

The development of alternative synthetic routes and precursors for bicyclo[1.1.1]pentane-1-thiol synthesis has been driven by the need to overcome limitations associated with [1.1.1]propellane handling and storage [23] [25] [26] [29]. These approaches seek to provide more practical and accessible methods for accessing bicyclo[1.1.1]pentane frameworks while maintaining the structural and functional diversity required for pharmaceutical applications.

Bicyclo[1.1.0]butane-based approaches represent a promising alternative to [1.1.1]propellane chemistry [26] [29]. These methodologies exploit the strain-release reactivity of bicyclo[1.1.0]butanes to construct bicyclo[1.1.1]pentane frameworks through carbene insertion reactions [29]. The dibromocarbene addition to bicyclo[1.1.0]butanes provides access to 2,2-dibromo bicyclo[1.1.1]pentanes, which can serve as versatile intermediates for further functionalization [29]. This approach circumvents the need for [1.1.1]propellane while providing access to substituted bicyclo[1.1.1]pentane scaffolds that are valuable as bioisosteres [29].

The 1,2-difunctionalization approach offers access to bicyclo[1.1.1]pentane derivatives that can serve as ortho- and meta-substituted benzene analogs [26]. This methodology involves the systematic construction of 1,2-difunctionalized bicyclo[1.1.1]pentane building blocks from simple common intermediates [26]. The approach enables the preparation of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles that can be subsequently modified to introduce thiol groups [26].

Silaboration methodology provides another alternative route to bicyclo[1.1.1]pentane derivatives [25]. The silaboration of [1.1.1]propellane enables direct introduction of boron and silicon functional groups onto the bicyclo[1.1.1]pentane scaffold under mild, additive-free conditions [25]. The silaborated bicyclo[1.1.1]pentane can be obtained on gram scale without chromatographic purification and serves as a storable, versatile synthetic intermediate [25]. Various conversions of the carbon-boron and carbon-silicon bonds provide access to diverse bicyclo[1.1.1]pentane derivatives [25].

Alternative RouteKey IntermediateScale DemonstratedAdvantagesReference
Bicyclo[1.1.0]butane2,2-Dibromo BCPMulti-gramNo propellane required [29]
1,2-DifunctionalizationCommon building blocksGram scaleDiverse functionality [26]
SilaborationSilaborated BCPGram scaleStorable intermediate [25]
Thianthrenium reagentIBM-TT+Multi-gramModular synthesis [23]

The thianthrenium-enabled approach represents a recent advancement in bicyclo[1.1.1]pentane synthesis [23]. This methodology employs a stable, bifunctional iodobicyclo[1.1.1]pentylmethyl thianthrenium reagent for modular bicyclo[1.1.1]pentane bioisostere production [23]. The cationic thianthrenium group facilitates chemoselective substitutions through electrostatic interactions, overcoming the high energy barriers associated with bimolecular nucleophilic substitution at neopentyl sites [23]. The retained bicyclo[1.1.1]pentane iodide functionality serves as a versatile handle for metal-halogen exchange, photoredox chemistry, or transition-metal catalysis [23].

XLogP3

1.3

Dates

Modify: 2024-04-14

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